2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid
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Overview
Description
2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C₉H₁₂O₂S This compound features a thiophene ring substituted with a methyl group at the 3-position and a propanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable ester or acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Various electrophiles (e.g., halogens, nitro groups) and Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring and propanoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(p-tolyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-2-(2-thienyl)propanoic acid: Similar structure but without the additional methyl group on the thiophene ring.
Uniqueness
2-Methyl-2-(2-methylthiophen-3-yl)propanoic acid is unique due to the presence of both a methyl-substituted thiophene ring and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12O2S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-7(4-5-12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
RRSPFHZEMDOMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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